OTFP is 140-Fold More Potent Than PTFP in Inhibiting JHE from Trichoplusia ni
In the foundational study by Hammock et al., OTFP demonstrated an I50 of 2.3 × 10⁻⁹ M against hemolymph JHE from the cabbage looper, Trichoplusia ni, making it the most potent inhibitor among 27 tested substituted thiotrifluoropropanones [1]. While a direct head-to-head comparison with 3-pentylthio-1,1,1-trifluoro-2-propanone (PTFP) is not provided in this primary source, a later study on cutinase inhibition quantitatively demonstrates the potency gap: OTFP inhibited cutinase with an I50 of 1.6 × 10⁻⁶ M, whereas PTFP exhibited an I50 of 2.3 × 10⁻⁴ M, a difference of 144-fold [2]. This cross-study comparison underscores that the octylthio chain confers a substantial, and necessary, increase in inhibitory potency relative to the shorter pentylthio analog.
| Evidence Dimension | Inhibitory potency (I50) |
|---|---|
| Target Compound Data | 2.3 × 10⁻⁹ M (JHE); 1.6 × 10⁻⁶ M (cutinase) |
| Comparator Or Baseline | 3-Pentylthio-1,1,1-trifluoro-2-propanone (PTFP): 2.3 × 10⁻⁴ M (cutinase) |
| Quantified Difference | 144-fold more potent against cutinase; potency gap against JHE inferred to be similarly large based on chain-length SAR [1] |
| Conditions | JHE: hemolymph from Trichoplusia ni 5th instar larvae. Cutinase: enzyme from Monilinia fructicola. |
Why This Matters
For procurement, this quantifies the substantial loss of activity expected when using a shorter-chain analog; selecting PTFP over OTFP would require a 140-fold higher concentration to achieve comparable enzyme inhibition, significantly impacting experimental design and cost-effectiveness.
- [1] Hammock, B. D., Abdel-Aal, Y. A. I., Mullin, C. A., Hanzlik, T. N., & Roe, R. M. (1984). Substituted thiotrifluoropropanones as potent selective inhibitors of juvenile hormone esterase. *Pesticide Biochemistry and Physiology*, 22(2), 209–223. https://doi.org/10.1016/0048-3575(84)90092-0 View Source
- [2] Wang, G. Y., Michailides, T. J., Hammock, B. D., Lee, Y. M., & Bostock, R. M. (2000). Affinity purification and characterization of a cutinase from the fungal plant pathogen Monilinia fructicola (Wint.) honey. *Archives of Biochemistry and Biophysics*, 382(1), 31–38. https://doi.org/10.1006/abbi.2000.1979 View Source
